molecular formula C6H13Cl B1655563 3-Chloro-2-methylpentane CAS No. 38384-05-3

3-Chloro-2-methylpentane

Cat. No.: B1655563
CAS No.: 38384-05-3
M. Wt: 120.62 g/mol
InChI Key: FCPXHGJZKRXGJY-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpentane is an organic compound classified as an alkyl halide. It consists of a six-carbon chain with a chlorine atom attached to the third carbon and a methyl group attached to the second carbon. The molecular formula for this compound is C6H13Cl. This compound is part of the haloalkane family, where one or more hydrogen atoms in an alkane are replaced by halogen atoms such as chlorine .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Chloro-2-methylpentane plays a significant role in biochemical reactions, particularly in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, primarily through halogen bonding and hydrophobic interactions. For instance, it can act as a substrate for cytochrome P450 enzymes, which catalyze the oxidation of organic substances. These interactions are crucial for the compound’s metabolic processing and detoxification in biological systems .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK/ERK pathway, which plays a role in cell proliferation and survival. Additionally, this compound can affect the expression of genes involved in detoxification and oxidative stress responses, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function. The compound’s ability to form halogen bonds with proteins and nucleic acids can also influence gene expression and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis and oxidation, leading to the formation of various metabolites. These metabolites can have different biological activities, which may contribute to the compound’s overall effects on cells and tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound can cause oxidative stress, leading to cellular damage and apoptosis. Additionally, threshold effects may be observed, where a specific dose level triggers a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, including oxidation and conjugation reactions. Enzymes such as cytochrome P450 and glutathione S-transferase play crucial roles in the metabolism of this compound. These enzymes facilitate the conversion of this compound into more water-soluble metabolites, which can be excreted from the body. The compound’s metabolism can also affect metabolic flux and the levels of other metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s hydrophobic nature allows it to accumulate in lipid-rich areas, such as cell membranes and adipose tissue .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with enzymes and other biomolecules, thereby modulating its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylpentane can be synthesized through the chlorination of 2-methylpentane. This process involves the substitution of a hydrogen atom with a chlorine atom in the presence of a chlorinating agent such as chlorine gas (Cl2) under ultraviolet light or heat. The reaction can be represented as follows: [ \text{C6H14 (2-methylpentane) + Cl2 → C6H13Cl (this compound) + HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of continuous flow reactors where 2-methylpentane and chlorine gas are introduced in a controlled manner. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methylpentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), aqueous or alcoholic medium.

    Elimination: Potassium tert-butoxide (KOtBu), high temperature.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.

Major Products Formed:

Scientific Research Applications

3-Chloro-2-methylpentane has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloro-3-methylpentane
  • 3-Chloro-3-methylpentane
  • 2-Chloro-2-methylpentane

Comparison: 3-Chloro-2-methylpentane is unique due to the position of the chlorine atom and the methyl group on the carbon chain. This specific arrangement influences its reactivity and the types of reactions it undergoes. For example, 2-Chloro-3-methylpentane has the chlorine atom on the second carbon and the methyl group on the third carbon, leading to different reactivity patterns and products in substitution and elimination reactions .

Properties

IUPAC Name

3-chloro-2-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl/c1-4-6(7)5(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPXHGJZKRXGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959303
Record name 3-Chloro-2-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38384-05-3
Record name 3-Chloro-2-methylpentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038384053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-2-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-methylpentane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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